2-(7-Methyl-1-benzofuran-2-yl)propanoic acid
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Overview
Description
Preparation Methods
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-(7-Methyl-1-benzofuran-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents.
Scientific Research Applications
2-(7-Methyl-1-benzofuran-2-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Methyl-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival . The compound’s anti-viral activity could be attributed to its ability to interfere with viral replication or entry into host cells .
Comparison with Similar Compounds
2-(7-Methyl-1-benzofuran-2-yl)propanoic acid can be compared with other benzofuran derivatives, such as:
2-(1-Benzofuran-2-yl)propanoic acid: Similar structure but lacks the methyl group at the 7-position, which may affect its biological activity and physicochemical properties.
2-(7-Methyl-1-benzothiophene-2-yl)propanoic acid: Contains a sulfur atom in place of the oxygen in the furan ring, which can influence its reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can modulate its biological activities and make it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(7-methyl-1-benzofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C12H12O3/c1-7-4-3-5-9-6-10(15-11(7)9)8(2)12(13)14/h3-6,8H,1-2H3,(H,13,14) |
InChI Key |
CRNCCHNCEYTKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(C)C(=O)O |
Origin of Product |
United States |
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